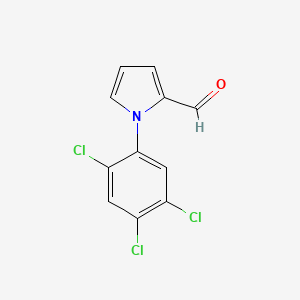

1-(2,4,5-trichlorophenyl)-1H-pyrrole-2-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

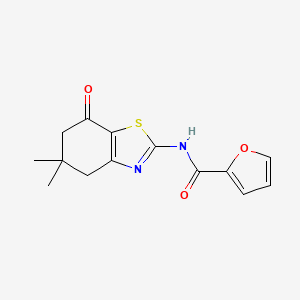

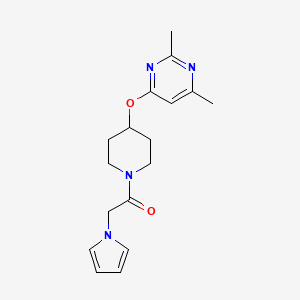

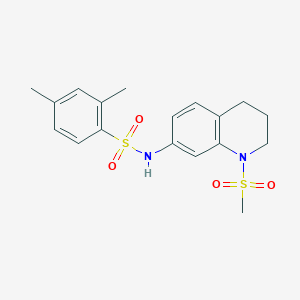

“1-(2,4,5-trichlorophenyl)-1H-pyrrole-2-carbaldehyde” is a complex organic compound. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. Attached to this ring is a 2,4,5-trichlorophenyl group, which is a phenyl group (a ring of six carbon atoms) with three chlorine atoms attached at the 2nd, 4th, and 5th positions . The “-carbaldehyde” part of the name indicates the presence of a formyl group (CHO), which is typical of aldehydes .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrole ring, the 2,4,5-trichlorophenyl group, and the formyl group. The exact structure would depend on the specific locations of these groups within the molecule .

Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyrrole ring, the 2,4,5-trichlorophenyl group, and the formyl group. The pyrrole ring is aromatic and thus relatively stable, but it can participate in electrophilic substitution reactions. The chlorine atoms on the phenyl ring can be replaced by other groups in nucleophilic substitution reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the chlorine atoms could make the compound relatively dense and possibly volatile. The compound could also exhibit strong intermolecular forces due to the polar C-Cl bonds, leading to a relatively high boiling point .

Applications De Recherche Scientifique

Synthesis and Chemical Transformations

Research has focused on exploring the synthesis and chemical transformations of compounds related to 1-(2,4,5-trichlorophenyl)-1H-pyrrole-2-carbaldehyde, offering pathways to new chemical entities. For instance, studies have investigated the acid-catalyzed ring closures and transformations of certain carbaldehydes into various cyclic compounds, highlighting the chemical versatility of these structures (Bertha et al., 1998). Similarly, research into the regioselectivity of reactions involving polyfunctionalized pyrroles with nucleophiles has shed light on the selective synthesis of methylene-substituted and chloro-substituted pyrroles, demonstrating the synthetic utility of pyrrole-2-carbaldehydes in creating diverse chemical structures (Zaytsev et al., 2005).

Application in Material Science

The compound's derivatives also find applications in material science, such as in the synthesis of single molecule magnets. A study demonstrated the use of a related ligand in coordinating paramagnetic transition metal ions, resulting in a novel magnetic cluster. This research underscores the potential of pyrrole-2-carbaldehyde derivatives in developing new materials with specific magnetic properties (Giannopoulos et al., 2014).

Photophysical and Electrochemical Properties

Further, the exploration of photophysical and electrochemical properties of related compounds has been a subject of interest. For instance, studies on the fluorescence of heterocyclic compounds synthesized from pyrrole-2-carbaldehydes have provided insights into how specific structural features influence photophysical behavior, which could be relevant for applications in optoelectronics and sensing technologies (Patil et al., 2010).

Novel Methodologies and Synthetic Routes

The development of novel methodologies for synthesizing highly substituted pyrroles showcases the applicability of pyrrole-2-carbaldehydes in creating compounds with potential biological activity. One such study detailed a convenient one-pot synthesis approach, highlighting the efficiency and versatility of these compounds in organic synthesis (Saeidian et al., 2013).

Orientations Futures

Propriétés

IUPAC Name |

1-(2,4,5-trichlorophenyl)pyrrole-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6Cl3NO/c12-8-4-10(14)11(5-9(8)13)15-3-1-2-7(15)6-16/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGWRCVVMTIFTJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=C1)C=O)C2=CC(=C(C=C2Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6Cl3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,4,5-trichlorophenyl)-1H-pyrrole-2-carbaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-chlorophenyl)-N-cyclohexyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2765455.png)

![4-(3,5-Dimethylpyrazol-1-yl)-6-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2765456.png)

![Methyl imidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B2765457.png)

![tert-butyl N-[(E)-1-(furan-2-yl)ethylideneamino]carbamate](/img/structure/B2765461.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3,3-diphenylpropanamide](/img/structure/B2765462.png)